molecular formula C13H16O B1311659 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone CAS No. 161695-23-4

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Cat. No. B1311659
CAS RN: 161695-23-4
M. Wt: 188.26 g/mol
InChI Key: LQUORZGFSOHSMA-UHFFFAOYSA-N
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Description

“1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” is a chemical compound with the molecular formula C13H16O . It is also known by other names such as 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, 1-Indan-2-yl-ethanone, and 1-Indan-2-ylmethanone .


Molecular Structure Analysis

The molecular structure of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” consists of a cyclic indene group attached to an ethanone group . The average mass of the molecule is 160.212 Da, and the monoisotopic mass is 160.088821 Da .

Scientific Research Applications

Organic Synthesis Intermediates

The compound “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” serves as an intermediate in the synthesis of various organic molecules. Its structure is conducive to further chemical modifications, making it a valuable starting material for the construction of more complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry Research

Indene derivatives, such as the one , are often explored for their potential medicinal properties. They can be used to synthesize compounds that may exhibit biological activity, such as anti-inflammatory, analgesic, or anticancer properties. The ethanone group in particular could be key in the development of new therapeutic agents .

Material Science

This compound’s robust structure makes it a candidate for research in material science, particularly in the development of new polymers or small molecule organic semiconductors. Its potential to improve the thermal stability and mechanical properties of materials is of significant interest .

Catalysis

In the field of catalysis, “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” could be investigated for its ability to act as a ligand for metal catalysts. This application could lead to more efficient and selective synthesis processes in industrial chemistry .

Environmental Chemistry

The environmental fate of indene derivatives is an area of study within environmental chemistry. Understanding how compounds like “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” degrade or persist in the environment is crucial for assessing their impact and for designing environmentally benign alternatives .

Analytical Chemistry

As a standard or reference compound, “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” can be used in analytical chemistry to develop new methods for detecting similar structures in complex mixtures. This is particularly useful in the quality control of pharmaceuticals and in forensic science .

Safety and Hazards

The safety and hazards of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” are not specified in the sources I found. For safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUORZGFSOHSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451240
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

CAS RN

161695-23-4
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Second synthetic route disclosed in the same patent is following, as starting material was used 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester, which was prepared by methylation of 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of sulphuric acid. The 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester was reacted with N-isopropylcyclohexylamide and ethylbromide yielding 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid, then thionyl chloride was added and 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride was obtained. In the next step ethoxymagnesiummalonic acid ethyl ester in dry ether was added to 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride and reaction mixture was treated with sulphuric acid, and 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone was obtained, then the intermediate was stirred in methylene chloride and bromine was added by giving a new intermediate 2-bromo-1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone, to which was thereafter added formamide and hydrochloric acid yielding crude product of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole. The last step involved hydrogenation of the crude product of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole with 10% palladium on carbon.
[Compound]
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ethyl ester
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2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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